Prostaglandin H1

Description

Contextualization within Prostanoid Biochemistry and Biology

Prostanoids are a class of lipid mediators derived from 20-carbon polyunsaturated fatty acids, which are involved in a vast array of physiological and pathological processes. ahajournals.orgcreative-proteomics.com These processes include inflammation, blood clotting, vasodilation, and the contraction of smooth muscle tissue. wikipedia.org The biosynthesis of prostanoids begins with the release of a fatty acid from the cell membrane, most notably dihomo-γ-linolenic acid (DGLA) or arachidonic acid (AA). ontosight.aipharmacy180.comnih.gov

Prostaglandin (B15479496) H1 is specifically derived from DGLA through the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. caymanchem.comcaymanchem.com It is the direct precursor to all series-1 prostaglandins (B1171923) and thromboxanes. caymanchem.comcaymanchem.comglpbio.com This places PGH1 at a crucial juncture, determining the specific downstream bioactive lipids that will be produced. The series-1 prostaglandins, such as Prostaglandin E1 (PGE1), are often associated with anti-inflammatory and vasodilatory effects. ontosight.ainih.govhmdb.ca This is in contrast to some of the prostaglandins derived from arachidonic acid (series-2), which can have pro-inflammatory actions. nih.gov

The conversion of PGH1 to other prostaglandins is carried out by specific isomerase and synthase enzymes. ontosight.ai For instance, prostaglandin E synthase can convert PGH1 to PGE1. ontosight.ainih.gov The balance between the production of series-1 and series-2 prostanoids, which is influenced by the availability of their respective precursors (DGLA and AA), is a critical factor in cellular and tissue homeostasis. nih.gov

Historical Perspectives on Prostaglandin H1 Discovery and Initial Characterization

The journey to understanding prostaglandins began in the 1930s with the independent observations by Ulf von Euler and M.W. Goldblatt that extracts from seminal vesicles contained substances that could contract smooth muscle. ahajournals.orgnobelprize.org Von Euler named this substance "prostaglandin." nobelprize.org However, it wasn't until the 1950s and 1960s that the structures of prostaglandins were elucidated and their biosynthesis from fatty acids like arachidonic acid was described. nobelprize.orgtandfonline.com This pioneering work by Sune Bergström, Bengt Samuelsson, and John Vane earned them the Nobel Prize in Physiology or Medicine in 1982. ahajournals.org

The direct isolation and characterization of the unstable endoperoxide intermediates, including what would be later understood as this compound and H2, was a significant breakthrough. In 1973, Nugteren and Hazelhof reported the isolation and properties of these intermediates in prostaglandin biosynthesis. caymanchem.comcaymanchem.com Further research by Miyamoto, Yamamoto, and Hayaishi in 1974 helped to resolve the prostaglandin synthetase system into its oxygenase and isomerase components, clarifying the enzymatic steps involved in the formation of these endoperoxides. caymanchem.comcaymanchem.com These discoveries were pivotal in understanding that PGH1 was not an end-product but a transient, yet crucial, intermediate.

Significance of this compound as a Key Biosynthetic Intermediate

The importance of this compound lies in its position as an unstable precursor to the 1-series prostanoids. caymanchem.comcaymanchem.com Its formation from dihomo-γ-linolenic acid (DGLA) by COX enzymes is the committed step for this specific branch of the eicosanoid pathway. ontosight.aicaymanchem.com The subsequent conversion of PGH1 by various synthases dictates the final bioactive product. ontosight.ai

For example, PGH1 is the substrate for the synthesis of Prostaglandin E1 (PGE1) and Prostaglandin D1 (PGD1). ontosight.ai PGE1 has been noted for its anti-inflammatory properties. ontosight.ai PGH1 itself has been shown to be a suicide inhibitor of platelet thromboxane (B8750289) synthase, an enzyme involved in blood clotting. caymanchem.comcaymanchem.com This highlights the intricate regulation within the prostanoid system, where an intermediate can also exert direct biological effects.

Furthermore, research has shown that PGH1 can act as an agonist for the PGD2 receptor CRTH2, which is involved in pro-inflammatory responses. caymanchem.comcaymanchem.com This dual role, as a precursor to anti-inflammatory prostaglandins and an activator of a pro-inflammatory receptor, underscores the complexity of eicosanoid signaling and the critical need to understand the function of each component in the pathway. The transcellular biosynthesis of eicosanoids, where one cell produces an intermediate like PGH1 and a neighboring cell converts it into a final active product, further emphasizes the significance of these unstable intermediates in intercellular communication. nih.gov

Structure

3D Structure

Properties

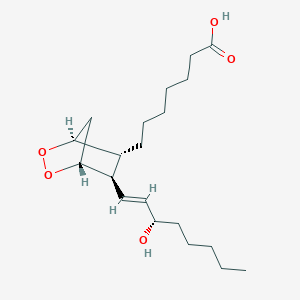

IUPAC Name |

7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAYABHEVAQSJS-CDIPTNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of Prostaglandin H1

Precursor Fatty Acid Utilization

The synthesis of any prostaglandin (B15479496) is fundamentally dependent on the availability of its specific 20-carbon polyunsaturated fatty acid precursor. For the 1-series prostaglandins (B1171923), this essential building block is Dihomo-γ-Linolenic Acid.

Dihomo-γ-Linolenic Acid (DGLA) as the Primary Acyl Chain Substrate

Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is the definitive acyl chain substrate for the production of Prostaglandin H1 and, subsequently, all other 1-series prostaglandins. caymanchem.combioscientifica.com DGLA is an omega-6 polyunsaturated fatty acid that is typically present in low proportions in mammalian tissues but can be increased through dietary intake of its precursor, γ-linolenic acid (GLA). nih.govnih.govnih.gov Once available within the cell, DGLA serves as the direct precursor that enters the cyclooxygenase pathway to be converted into PGH1. ontosight.aisemanticscholar.org The balance between DGLA and other fatty acids like arachidonic acid (ARA) is a critical factor, as they compete for the same metabolic enzymes. nih.govresearchgate.net

Enzymatic Release of Precursor Fatty Acids from Cellular Membranes

In its resting state, DGLA is not a free molecule within the cytosol but is esterified into the sn-2 position of membrane phospholipids. nih.gov For biosynthesis to commence, DGLA must be liberated from this storage form. This crucial step is catalyzed by the phospholipase A2 (PLA2) family of enzymes. nih.govnih.govnih.gov Upon receiving specific cellular stimuli, such as signals from cytokines or growth factors, PLA2 is activated and translocates to intracellular membranes like the endoplasmic reticulum and nuclear envelope. nih.gov There, it hydrolyzes the ester bond, releasing free DGLA into the cell, which then becomes available for enzymatic conversion by cyclooxygenases. nih.govnih.gov

Cyclooxygenase (COX) Pathway Involvement

The conversion of free DGLA into PGH1 is catalyzed by the enzyme Prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX). oup.comwikipedia.org This enzyme exists in two primary isoforms, COX-1 and COX-2, both of which can utilize DGLA as a substrate. caymanchem.comsemanticscholar.org

Cyclooxygenase-1 (COX-1) Catalysis in this compound Formation

Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme found in most tissues, where it is responsible for producing prostaglandins that mediate homeostatic physiological functions. genecards.orguniprot.orgnih.govnih.gov COX-1 catalyzes the conversion of DGLA to PGH1. caymanchem.comsemanticscholar.org However, kinetic studies have revealed that COX-1 metabolizes arachidonic acid (the precursor to 2-series prostaglandins) preferentially over DGLA. researchgate.net This enzymatic preference means that even in cellular environments with a high ratio of DGLA to arachidonic acid, the production of PGH1 via COX-1 may be less efficient than the production of PGH2. researchgate.net

Cyclooxygenase-2 (COX-2) Catalysis in this compound Formation

Cyclooxygenase-2 (COX-2) is typically an inducible enzyme, with its expression being significantly upregulated in response to inflammatory stimuli, growth factors, and other physiological stresses. genecards.orgnih.govwikipedia.org Like its isoform, COX-2 also effectively catalyzes the formation of PGH1 from DGLA. caymanchem.comuniprot.orgbt-laboratory.com In contrast to COX-1, research indicates that COX-2 displays similar affinity (Km values) and maximal reaction rates (Vmax) for both DGLA and arachidonic acid. researchgate.net This suggests that in inflammatory states where COX-2 is highly expressed, the relative availability of the DGLA and arachidonic acid substrates is a more direct determinant of the type of prostaglandin produced. nih.gov

Dual Enzymatic Activities (Cyclooxygenase and Peroxidase) of Prostaglandin G/H Synthase in PGH1 Synthesis

The conversion of DGLA to PGH1 by Prostaglandin G/H synthase (both COX-1 and COX-2) is a sophisticated two-step process occurring at two distinct but linked active sites within the single enzyme protein. genecards.orgresearchgate.netnih.gov

Cyclooxygenase Activity : The first reaction takes place at the cyclooxygenase active site. Here, the enzyme acts as a dioxygenase, incorporating two molecules of molecular oxygen (O2) into the DGLA substrate. uniprot.orguniprot.org This complex reaction involves the abstraction of a hydrogen atom, followed by the formation of an endoperoxide bridge and a hydroperoxy group, resulting in the unstable intermediate, Prostaglandin G1 (PGG1). uniprot.orgbt-laboratory.comresearchgate.net

Peroxidase Activity : The newly formed PGG1 is then acted upon by the peroxidase active site of the same enzyme. genecards.orgresearchgate.netredalyc.org This site contains a heme cofactor. oup.com The peroxidase activity reduces the hydroperoxy group at carbon-15 (B1200482) of PGG1 to a hydroxyl group (-OH). This reduction of PGG1 yields the final product, this compound (PGH1). uniprot.orguniprot.orgresearchgate.net PGH1 is then released from the enzyme and can be further metabolized by downstream isomerase enzymes to form other 1-series prostanoids like Prostaglandin E1 (PGE1). ontosight.ai

Data Tables

Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function |

| Phospholipase A2 | PLA2 | Phospholipids containing DGLA | Dihomo-γ-Linolenic Acid (DGLA) | Releases DGLA from cell membranes. nih.govnih.gov |

| Prostaglandin G/H Synthase 1 (Cyclooxygenase-1) | COX-1 / PTGS1 | Dihomo-γ-Linolenic Acid (DGLA) | Prostaglandin G1 (PGG1), this compound (PGH1) | Catalyzes the two-step conversion of DGLA to PGH1 for homeostatic functions. caymanchem.comgenecards.org |

| Prostaglandin G/H Synthase 2 (Cyclooxygenase-2) | COX-2 / PTGS2 | Dihomo-γ-Linolenic Acid (DGLA) | Prostaglandin G1 (PGG1), this compound (PGH1) | Catalyzes the two-step conversion of DGLA to PGH1, primarily in inflammatory states. caymanchem.comgenecards.org |

Comparative Substrate Metabolism by COX Isoforms

| Enzyme Isoform | Preferred Substrate | Affinity for DGLA vs. Arachidonic Acid (AA) | Implication for PGH1 Synthesis |

| Cyclooxygenase-1 (COX-1) | Arachidonic Acid (AA) | Lower affinity for DGLA compared to AA. researchgate.net | Less efficient at producing PGH1, especially when AA is present. researchgate.net |

| Cyclooxygenase-2 (COX-2) | No significant preference | Similar affinity and maximal reaction rate for both DGLA and AA. researchgate.net | PGH1 production is more directly dependent on the cellular DGLA/AA ratio during inflammatory responses. researchgate.net |

Conversion of Prostaglandin G1 to this compound

The transformation of Prostaglandin G1 (PGG1) to this compound is a crucial reduction reaction catalyzed by the peroxidase component of prostaglandin endoperoxide synthase (PTGS), also known as cyclooxygenase (COX). researchgate.netgenecards.org This enzymatic step involves the reduction of the 15-hydroperoxy group of PGG1 to a 15-hydroxyl group, yielding PGH1. researchgate.net

Role of Prostaglandin Hydroperoxidase Activity

The conversion of PGG1 to PGH1 is specifically carried out by the prostaglandin hydroperoxidase (PGHP) activity of the prostaglandin endoperoxide synthase enzyme. researchgate.nettaylorandfrancis.com This peroxidase function is distinct from the cyclooxygenase activity that synthesizes PGG1 from dihomo-γ-linolenic acid (DGLA). genecards.orgmdpi.com The PGHP active site is located near the protein surface and is spatially separate from the cyclooxygenase active site, which is found within a hydrophobic channel in the enzyme's core. genecards.org

The peroxidase reaction is not only essential for the formation of PGH1 but also plays a role in activating the cyclooxygenase function of the enzyme. researchgate.net The reduction of a hydroperoxide at the peroxidase site initiates a process that leads to the formation of a tyrosine radical in the cyclooxygenase active site, which is necessary for the cyclooxygenase reaction to proceed. researchgate.net

Cofactor Requirements for Prostaglandin G1 to H1 Conversion (e.g., Heme)

The prostaglandin hydroperoxidase activity is critically dependent on the presence of a heme cofactor. sigmaaldrich.com Specifically, the enzyme requires ferric heme (Fe³⁺-protoporphyrin IX) for its peroxidase function. taylorandfrancis.comsigmaaldrich.com Heme acts as the prosthetic group at the peroxidase active site and is essential for the catalytic reduction of the hydroperoxide group of PGG1. genecards.org While substitution of the iron in the heme with manganese (Mn(III) protoporphyrin IX) has been shown to have little effect on the cyclooxygenase activity, it significantly diminishes the peroxidase activity, highlighting the specific requirement of iron-containing heme for the PGG1 to PGH1 conversion. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₄O₅ | nih.gov |

| Molecular Weight | 354.5 g/mol | nih.govmybiosource.com |

| IUPAC Name | 7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | mybiosource.com |

| Synonyms | PGH1, PGR1, Prostaglandin R1 | nih.govebi.ac.uk |

| CAS Number | 52589-22-7 | nih.gov |

| Boiling Point (Predicted) | 486.2±38.0 °C | nih.gov |

| Density (Predicted) | 1.113±0.06 g/cm³ | nih.gov |

Enzymatic Regulation and Modulation of the Prostaglandin G1 to H1 Step

The conversion of PGG1 to PGH1 is subject to modulation by various compounds that can either stimulate or inhibit the peroxidase activity of prostaglandin endoperoxide synthase.

A number of aromatic compounds have been found to stimulate this conversion. Tryptophan is a notable example of a compound that enhances the transformation of PGG1 to PGH1. nih.gov Other compounds that can act as reducing co-substrates and thereby facilitate the peroxidase reaction include epinephrine (B1671497) and guaiacol. nih.gov These compounds are oxidized by the hydroperoxidase component of the enzyme. nih.gov

Conversely, the peroxidase activity can be inhibited. For instance, methimazole (B1676384) has been shown to inhibit the oxidation of other substrates by prostaglandin hydroperoxidase, not by directly interacting with the enzyme, but by reducing the free radical intermediates formed during the reaction. nih.gov Certain thiol analogues of prostaglandins have also been identified as inhibitors of prostaglandin endoperoxide synthetase, although they primarily affect the initial cyclooxygenase step (the formation of PGG1) and not the subsequent hydroperoxide cleavage to form PGH1. pnas.org The table below summarizes the effects of various modulators on this specific biosynthetic step.

Table 2: Modulators of Prostaglandin G1 to H1 Conversion

| Modulator | Effect on PGG1 to PGH1 Conversion | Mechanism of Action | Source |

| Tryptophan | Stimulatory | Acts as a stimulatory compound for the conversion. | nih.gov |

| Epinephrine | Stimulatory | Acts as a reducing cofactor for the peroxidase activity. | nih.gov |

| Guaiacol | Stimulatory | Acts as a reducing cofactor for the peroxidase activity. | nih.gov |

| Phenidone | Stimulatory (at low concentrations), Inhibitory (at high concentrations) | Acts as a peroxidase reducing cofactor. | nih.gov |

| BW755C | Stimulatory (at low concentrations), Inhibitory (at high concentrations) | Acts as a peroxidase reducing cofactor. | nih.gov |

| Methimazole | Inhibitory | Reduces free radical intermediates, thereby inhibiting the accumulation of oxidation products. | nih.gov |

Enzymatic Transformations and Metabolic Fates of Prostaglandin H1

Conversion to 1-Series Prostaglandins (B1171923)

Prostaglandin (B15479496) H1 is a transient compound that is rapidly converted into various 1-series prostanoids by specific isomerase enzymes. pnas.org This cell-specific conversion determines the ultimate biological effect. nih.gov

Prostaglandin E1 (PGE1) Synthesis from Prostaglandin H1

Prostaglandin E1 (PGE1) is a significant metabolite derived from PGH1. interscienceinstitute.cominterscienceinstitute.com The isomerization of PGH1 to PGE1 is catalyzed by the action of prostaglandin E synthase. nih.gov This enzymatic conversion involves the rearrangement of the endoperoxide bridge in PGH1 to form the characteristic keto and hydroxyl groups of PGE1. nih.gov PGE1 is known for a range of biological activities, including vasodilation and inhibition of platelet aggregation. interscienceinstitute.comsigmaaldrich.com The synthesis of PGE1 from DGLA via PGH1 is a key pathway in the production of anti-inflammatory eicosanoids. researchgate.net

Prostaglandin D1 (PGD1) Synthesis from this compound

Prostaglandin D1 (PGD1) is another important 1-series prostanoid synthesized from PGH1. The conversion of PGH1 to PGD1 is facilitated by prostaglandin D synthase enzymes. Similar to PGE1 synthesis, this process involves the isomerization of the endoperoxide structure of PGH1. PGD1 is known to elicit both contractile and relaxant effects on various tissues.

Formation of Other 1-Series Prostanoids

In addition to PGE1 and PGD1, PGH1 can be metabolized into other 1-series prostanoids. For instance, PGH1 can be converted to Prostaglandin F1α (PGF1α). interscienceinstitute.com The specific prostanoids formed depend on the presence and activity of different prostaglandin synthases within a given cell or tissue. nih.gov The diverse array of 1-series prostanoids derived from PGH1 contributes to a complex network of signaling molecules with varied physiological effects. semanticscholar.org

Thromboxane (B8750289) Formation from this compound

This compound is also a substrate for the synthesis of thromboxanes, a class of potent lipid mediators involved in processes such as vasoconstriction and platelet aggregation. wikipedia.org

Role of Platelet Thromboxane Synthase

In platelets, the enzyme thromboxane synthase converts PGH1 into thromboxane A1 (TXA1). semanticscholar.orghmdb.caslideshare.net However, an interesting characteristic of PGH1 is its role as a suicide inhibitor of platelet thromboxane synthase. caymanchem.comhmdb.ca This means that while it acts as a substrate, it also irreversibly inactivates the enzyme. Research has shown that human platelet thromboxane synthase converts PGH1 primarily into a heptadecanoic acid and malondialdehyde, rather than a thromboxane derivative. nih.gov

Mechanistic Aspects of Thromboxane Generation from this compound

Table of Key Enzymes and Their Products from PGH1

| Enzyme | Substrate | Product(s) |

| Prostaglandin E Synthase | This compound | Prostaglandin E1 |

| Prostaglandin D Synthase | This compound | Prostaglandin D1 |

| Thromboxane Synthase | This compound | Heptadecanoic acid, Malondialdehyde |

Suicide Inactivation Mechanisms of Thromboxane Synthase by this compound

Thromboxane synthase, a hemoprotein enzyme, is subject to mechanism-based inactivation, also known as "suicide" inactivation, during its catalytic activity. nih.govnih.gov This process is characterized by the enzyme participating in two parallel reactions: one leading to the formation of its product, thromboxane, and another that results in its own irreversible inactivation. nih.gov

This compound (PGH1), while considered a poor substrate for turnover by thromboxane synthase compared to Prostaglandin H2 (PGH2), functions as a potent site-directed inactivator of the enzyme. nih.gov The inactivation process follows pseudo-first-order kinetics and demonstrates saturation, indicating a specific, mechanism-based event rather than a random denaturation. nih.gov Research has determined the inactivation constant (K_I) for PGH1 to be 28 µM, with a first-order rate constant (k_i) of 0.09 s⁻¹. nih.gov This specific interaction underscores that inactivation is tied directly to the catalytic process. nih.govnih.gov The mechanism is believed to involve a tight, yet non-destructive, association of the substrate or a transition-state intermediate with the enzyme's prosthetic heme group, which prevents further catalytic cycles. nih.govnih.gov

Kinetic Constants for Thromboxane Synthase Inactivation

| Substrate | Inactivation Constant (K_I) | First-Order Rate Constant (k_i) | Reference |

|---|---|---|---|

| This compound (PGH1) | 28 µM | 0.09 s⁻¹ | nih.gov |

| Prostaglandin H2 (PGH2) | 18 µM | 0.18 s⁻¹ | nih.gov |

Degradation and Further Metabolic Pathways

Formation of Heptadecanoic Acid Derivatives and Malondialdehyde from this compound

A significant metabolic fate of this compound when acted upon by human platelet thromboxane synthase is not the formation of a thromboxane derivative, but rather its conversion into malondialdehyde (MDA) and a corresponding C17 hydroxy fatty acid. researchgate.netnih.gov Specifically, thromboxane synthase catalyzes the breakdown of PGH1 into these two products. nih.govresearchgate.net This is in contrast to its action on PGH2, from which it produces thromboxane A2, a C17 metabolite, and MDA in a 1:1:1 ratio. nih.gov The breakdown of the endoperoxide structure of PGH1 leads to the formation of these characteristic fragmentation products. researchgate.netresearchgate.net

Enzymatic Reduction of Prostaglandin H2 (PGH2) to 20-hydroxy-prostaglandin H1

In certain metabolic contexts, Prostaglandin H2 (PGH2) can undergo enzymatic reduction to form a hydroxylated derivative of the PGH1 structure. The enzyme Cytochrome P450, family 4, subfamily F, polypeptide (CYP4F12) has been identified as capable of reducing PGH2 to 20-hydroxy-prostaglandin H1. bio-rad.com This reaction represents a specific pathway where a member of the 2-series prostaglandins is converted into a modified 1-series prostaglandin structure. bio-rad.com

Isoprostane Prostaglandin-like Precursor Formation and Metabolism

Isoprostanes are prostaglandin-like compounds that are typically formed non-enzymatically through the free radical-catalyzed peroxidation of essential fatty acids. wikipedia.orgnih.gov While their formation occurs independently of the cyclooxygenase (COX) enzymes that produce prostaglandins like PGH1, related precursors can be formed from the same family of fatty acids. wikipedia.orgnih.gov Specifically, the peroxidation of fatty acids such as γ-linolenic acid can lead to the generation of E1- and F1-isoprostanes. wikipedia.org PGH1 itself is derived from dihomo-γ-linolenic acid (DGLA). caymanchem.com Therefore, oxidative stress can initiate a parallel, non-enzymatic pathway that generates isoprostane-like molecules of the 1-series from the same pool of precursor fatty acids. wikipedia.orgnih.gov

Summary of this compound Metabolic Fates

| Process | Enzyme/Initiator | Products | Reference |

|---|---|---|---|

| Suicide Inactivation | Thromboxane Synthase | Inactivated Enzyme Complex | nih.govcaymanchem.com |

| Fragmentation | Thromboxane Synthase | Heptadecanoic Acid Derivative, Malondialdehyde (MDA) | researchgate.netnih.gov |

| Isoprostane-like Formation | Free Radicals (Non-enzymatic) | E1- and F1-Isoprostanes (from precursor fatty acids) | wikipedia.org |

Molecular Mechanisms of Prostaglandin H1 Action and Signaling

Receptor Agonist Activities

PGH1 demonstrates agonist activity at G protein-coupled receptors, initiating downstream signaling cascades that influence cellular functions.

Intracellular Calcium Flux Modulation Induced by Prostaglandin (B15479496) H1 in Cellular Models

A key consequence of CRTH2 receptor activation by PGH1 is the mobilization of intracellular calcium (Ca²+). semanticscholar.org This has been demonstrated in several cellular models, including HEK293 cells genetically engineered to express CRTH2 (CRTH2-HEK) and primary human hematopoietic cells that endogenously express the receptor, such as eosinophils and Th2 lymphocytes. semanticscholar.orgplos.org

In experimental setups, CRTH2-HEK cells were transfected with a chimeric Gαqi5 protein, which channels the Gi-sensitive CRTH2 receptor signal to the Gq pathway, thereby enabling the measurement of intracellular Ca²+ mobilization. plos.org Upon stimulation with PGH1, these cells show a robust increase in intracellular Ca²+. plos.orgresearchgate.net For instance, a 3 µM concentration of PGH1 is effective at increasing intracellular calcium levels in these cells. caymanchem.combiomol.com

| Cellular Model | Effect of PGH1 | Antagonist Effect |

| CRTH2-HEK Cells | Induces robust, concentration-dependent Ca²+ mobilization. plos.orgresearchgate.net | Inhibited by CRTH2 antagonist TM30089. plos.org |

| Primary Human Eosinophils | Induces Ca²+ mobilization. plos.orgresearchgate.net | Inhibited by CRTH2 antagonist TM30089. plos.orgresearchgate.net |

| Primary Human Th2 Lymphocytes | Mediates Ca²+ flux. semanticscholar.orgplos.orgnih.gov | Inhibited by CRTH2 antagonist TM30089. plos.orgnih.gov |

This table summarizes the observed effects of Prostaglandin H1 on intracellular calcium flux in different cellular models. Data sourced from Schröder et al. (2012). semanticscholar.orgplos.orgnih.govresearchgate.net

Receptor Internalization Dynamics Mediated by this compound

Following activation by an agonist, many G protein-coupled receptors undergo internalization, a process that contributes to signal termination and receptor desensitization. PGH1 has been shown to specifically induce the internalization of the CRTH2 receptor. semanticscholar.orgplos.org

This has been demonstrated using "antibody feeding" assays in stable CRTH2-HEK transfectants. semanticscholar.orgplos.orgresearchgate.net In these experiments, cells are incubated with an antibody that recognizes an epitope tag on the receptor. plos.orgnih.gov When PGH1 is applied at a concentration of 1 µM, it promotes the internalization of the antibody-bound receptor complex. caymanchem.complos.orgbiomol.com This effect is visualized using confocal microscopy, which shows the movement of the fluorescently-labeled receptor from the cell surface to intracellular compartments. plos.orgnih.gov This internalization process is receptor-specific, as it is blocked by the CRTH2 antagonist TM30089. caymanchem.complos.orgnih.gov

Interaction with Aryl Hydrocarbon Receptor (AhR) Pathway

Beyond its activity at GPCRs, PGH1 also interacts with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating gene expression. hmdb.canih.gov

This compound-Mediated AhR Transformation and DNA Binding in Vitro

PGH1 can act as a weak agonist for the AhR. nih.gov It has been shown to stimulate the transformation of the AhR into its DNA-binding form in vitro. hmdb.canih.gov The AhR is typically located in the cytoplasm as part of a protein complex. frontiersin.org Upon ligand binding, the receptor undergoes a conformational change, translocates into the nucleus, and dissociates from its chaperone proteins. frontiersin.orgmdpi.com In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). mdpi.commedicinacomplementar.com.br This ligand:AhR:ARNT complex is the transcriptionally active form that binds to specific DNA sequences known as dioxin responsive elements (DREs), thereby initiating changes in gene transcription. medicinacomplementar.com.brnih.gov In vitro studies have confirmed that PGH1, among other prostaglandins (B1171923), can trigger this transformation and subsequent binding of the AhR complex to DNA. nih.govcapes.gov.br

Induction of AhR-Dependent Reporter Gene Expression in Cultured Cells

Consistent with its ability to promote AhR transformation and DNA binding, PGH1 has been shown to induce AhR-dependent reporter gene expression in cultured cells. hmdb.canih.gov This has been specifically observed in mouse hepatoma cell lines. hmdb.canih.gov In these bioassay systems, the activation of the AhR signaling pathway by a ligand leads to the expression of a reporter gene, such as luciferase, which can be easily quantified. nih.gov Studies have demonstrated that relatively high concentrations of PGH1, along with other prostaglandins like PGG2 and PGH2, can induce this reporter gene expression. nih.govcapes.gov.br These findings identify prostaglandins as a structurally novel class of activators for the AhR signal transduction pathway, although they are considered weak agonists in this context. nih.gov

Enzymatic Inhibition and Modulation

The biological activity of this compound is significantly shaped by its interactions with various enzymes within the eicosanoid synthesis pathway. These interactions can either inhibit or modulate the production of other bioactive lipids, thereby influencing a range of physiological processes.

Inhibition of Thromboxane (B8750289) Synthase by this compound

A key regulatory role of PGH1 is its ability to act as a suicide inhibitor of thromboxane synthase. caymanchem.comsigmaaldrich.com This enzyme is responsible for converting prostaglandin endoperoxides into thromboxanes, potent mediators of platelet aggregation and vasoconstriction. wikipedia.org Research has shown that PGH1 irreversibly inactivates thromboxane synthase, with a reported inhibition constant (Ki) of 28 µM for platelet-derived thromboxane synthase. caymanchem.comsigmaaldrich.com This "suicide" inactivation mechanism involves PGH1 binding to the enzyme's active site and undergoing a chemical transformation that leads to the permanent deactivation of the enzyme. sigmaaldrich.com By inhibiting thromboxane synthase, PGH1 can shift the balance of prostanoid synthesis away from the production of pro-aggregatory thromboxanes. nih.gov

Table 1: Inhibition of Thromboxane Synthase by this compound

| Parameter | Value | Source |

|---|---|---|

| Mechanism | Suicide Inhibition | caymanchem.comsigmaaldrich.com |

| Enzyme | Platelet Thromboxane Synthase | caymanchem.com |

| Inhibition Constant (Ki) | 28 µM | caymanchem.comsigmaaldrich.com |

Modulation of Other Eicosanoid-Synthesizing Enzymes

Beyond its well-defined role as a thromboxane synthase inhibitor, the influence of this compound extends to the modulation of other enzymes involved in eicosanoid production. Eicosanoids are a broad class of signaling molecules derived from 20-carbon fatty acids, and their synthesis is a complex, branched pathway. creative-proteomics.comwikipedia.org PGH1 serves as a precursor for all 1-series prostaglandins. caymanchem.com The fate of PGH1 is determined by the action of various terminal synthases, which convert it into specific prostaglandins like PGE1 and PGD1. wikipedia.org The expression and activity of these synthases can vary between cell types and under different physiological conditions, leading to a diverse array of biological outcomes. jci.org For instance, the presence and activity of specific prostaglandin E synthases or prostaglandin D synthases will dictate the local production of PGE1 or PGD1, respectively, from the common PGH1 precursor. wikipedia.org

Cellular Signaling Cascades Influenced by this compound

The biological effects of this compound and its downstream products are mediated through their interaction with specific receptors on the cell surface, which in turn triggers a cascade of intracellular signaling events. These signaling pathways ultimately dictate the cellular response.

G-Protein Coupled Receptor-Mediated Signaling Pathways

Prostaglandins, including those derived from PGH1, exert their effects by binding to a family of G-protein coupled receptors (GPCRs). nih.govresearchgate.net These receptors are integral membrane proteins that, upon ligand binding, initiate intracellular signaling cascades. nih.govmdpi.com PGH1 itself has been identified as a potent agonist for the G-protein coupled receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2. caymanchem.com Activation of CRTH2 by PGH1 can trigger various cellular responses. caymanchem.com The specific downstream signaling pathways activated depend on the type of G-protein to which the receptor is coupled. nih.gov For example, some prostanoid receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels, often leading to inhibitory cellular effects. nih.gov Others are coupled to Gq proteins, which activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium. nih.govnih.gov

Modulation of Intracellular Second Messengers (e.g., Calcium)

A significant consequence of PGH1-mediated signaling is the modulation of intracellular second messengers, most notably calcium (Ca2+). caymanchem.comnih.govnih.gov Studies have demonstrated that PGH1 can induce an increase in intracellular calcium levels. caymanchem.com For instance, in HEK293 cells engineered to express the CRTH2 receptor, PGH1 at a concentration of 3 µM was shown to elevate intracellular calcium. caymanchem.com This mobilization of calcium is a common downstream effect of GPCRs coupled to the Gq signaling pathway, which involves the production of IP3 and the subsequent release of calcium from intracellular stores like the endoplasmic reticulum. frontiersin.orgucl.ac.uk The rise in intracellular calcium can then trigger a variety of cellular processes, depending on the cell type. ahajournals.org The continuous binding of a ligand to its receptor is often necessary to sustain this calcium influx. nih.gov

Table 2: Cellular Signaling Effects of this compound

| Signaling Event | Receptor/Pathway | Cellular Context | PGH1 Concentration | Source |

|---|---|---|---|---|

| Increased Intracellular Calcium | CRTH2/DP2 | HEK293 cells expressing CRTH2 | 3 µM | caymanchem.com |

| CRTH2 Internalization | CRTH2/DP2 | HEK293 cells expressing CRTH2 | 1 µM | caymanchem.com |

Cellular and Tissue Specific Biological Roles of Prostaglandin H1

Role as a Lipid Mediator Precursor in Autocrine and Paracrine Signaling

Prostaglandin (B15479496) H1 is an eicosanoid, a class of signaling molecules derived from 20-carbon fatty acids. hmdb.cawikipedia.org Like other prostaglandins (B1171923), PGH1 functions as a local mediator, exerting its effects in a spatially restricted manner through autocrine (acting on the same cell that produced it) and paracrine (acting on nearby cells) signaling pathways. hmdb.cawikipedia.orgnih.govslideshare.net This localized action is due to its chemical instability and short half-life, which prevents it from traveling long distances in the bloodstream like endocrine hormones. nih.govslideshare.net

PGH1 is synthesized from DGLA by the action of cyclooxygenase (COX) enzymes. ontosight.ai It serves as the direct precursor for the 1-series prostaglandins. ontosight.aisemanticscholar.org Specific synthase enzymes then convert PGH1 into other biologically active lipids. For instance, prostaglandin E synthase isomerizes PGH1 to prostaglandin E1 (PGE1), and prostaglandin D synthase converts it to prostaglandin D1 (PGD1). ontosight.ainih.gov These downstream products, such as PGE1, possess their own distinct biological activities, including the inhibition of platelet aggregation and anti-inflammatory effects. ontosight.aiinterscienceinstitute.cominterscienceinstitute.com The synthesis of these mediators occurs in numerous cell types throughout the body, including mast cells, macrophages, and endothelial cells, highlighting the widespread potential for PGH1-derived signaling. hmdb.canih.govnih.gov

The conversion of PGH1 is a critical control point in the inflammatory cascade. While the 1-series prostaglandins are often regarded as "anti-inflammatory," PGH1 itself can paradoxically activate pro-inflammatory pathways. semanticscholar.org This dual potential underscores the complexity of its role as a precursor in cellular signaling networks.

Modulation of Cellular Responses in Specific Cell Lineages

Prostaglandin H1 directly influences the behavior of key immune cells involved in allergic and inflammatory responses by interacting with specific cell surface receptors.

Research has identified PGH1 as a potent agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the PGD2 receptor. semanticscholar.org Th2 cells are a subset of T helper cells that orchestrate allergic inflammation, in part by releasing cytokines like IL-4, IL-5, and IL-13. binasss.sa.crkjim.org

Studies have demonstrated that PGH1 can induce the migration of human Th2 lymphocytes. semanticscholar.org This effect is mediated through the CRTH2 receptor, as the presence of a specific CRTH2 antagonist abrogates the migratory response. semanticscholar.org This finding suggests that in the absence of functional prostaglandin D synthase, PGH1 itself can trigger Th2 cell migration to sites of inflammation, contributing to the amplification of the allergic response. semanticscholar.org The activation of CRTH2 by PGH1 provides a direct link between the DGLA metabolic pathway and the modulation of Th2 cell function.

Eosinophils are crucial effector cells in allergic inflammation and asthma, contributing to tissue damage. kjim.orgnih.gov this compound has been shown to directly activate eosinophils, triggering several responses indicative of their activation state. semanticscholar.org

Specifically, PGH1 induces a rapid change in the shape of human eosinophils, a hallmark of chemotactic activation. semanticscholar.org This effect is comparable in efficacy to that of Prostaglandin H2 (PGH2). semanticscholar.org Furthermore, PGH1 promotes the adhesion of eosinophils to endothelial cells under physiological flow conditions, a critical step for their extravasation from the bloodstream into tissues. semanticscholar.org Both the shape change and the enhanced adhesion are mediated via the CRTH2 receptor, as these effects are blocked by a CRTH2-specific antagonist. semanticscholar.org The ability of PGH1 to promote eosinophil adhesion is significant, as this process is a key component of the late-phase allergic reaction. frontiersin.org

| Eosinophil Response | Effect of PGH1 | Mediating Receptor | Significance |

|---|---|---|---|

| Shape Change | Induces rapid shape change, indicative of activation. semanticscholar.org | CRTH2 semanticscholar.org | Prepares eosinophils for migration. |

| Adhesion to Endothelium | Significantly enhances adhesion under flow conditions. semanticscholar.org | CRTH2 semanticscholar.org | Facilitates eosinophil entry into inflamed tissues. semanticscholar.org |

Effects on Lymphocyte Subsets (e.g., Th2 Cells)

Contribution to Inflammatory Pathway Mechanisms at the Cellular Level

While its downstream product, PGE1, is often associated with anti-inflammatory properties, PGH1 itself can act as a pro-inflammatory mediator. ontosight.aisemanticscholar.org Its primary mechanism for exerting pro-inflammatory effects is through the potent activation of the CRTH2 receptor. semanticscholar.org The CRTH2 receptor is a key player in allergic diseases like asthma and atopic dermatitis. semanticscholar.org

The activation of CRTH2 by PGH1 on cells like Th2 lymphocytes and eosinophils triggers chemotactic activation, leading to their migration and accumulation at inflammatory sites. semanticscholar.org This contributes directly to the cellular infiltrate characteristic of allergic inflammation. semanticscholar.orgkjim.org Mast cells, central players in allergic reactions, release a host of mediators upon activation, including prostaglandins. nih.govfrontiersin.org PGH1, as an intermediate in this pathway, can thus be generated in microenvironments rich in inflammatory cells, where it can perpetuate the inflammatory cycle by activating nearby eosinophils and Th2 cells. semanticscholar.org This identifies PGH1 not just as a passive precursor but as an active lipid intermediate that can drive pro-inflammatory events, particularly in the context of allergic responses. semanticscholar.org

Comparative Biological Roles across Organisms (e.g., Vertebrates, Microalgae)

Prostaglandin pathways are highly conserved across the animal kingdom. In vertebrates, from marine species to mammals, prostaglandins derived from fatty acid precursors are fundamental signaling molecules involved in a vast array of physiological processes, including inflammation, reproduction, and homeostatic regulation. researchgate.netresearchgate.netresearchgate.netnih.gov PGH1, as the precursor to the 1-series prostaglandins, holds a conserved position within this biochemical framework in all vertebrates that possess the necessary DGLA substrate and COX enzymes. ontosight.airesearchgate.net

Interestingly, the components of prostaglandin biosynthesis pathways have also been identified in organisms outside the animal kingdom, including in some marine microalgae, such as diatoms. researchgate.netresearchgate.net The discovery of prostaglandin synthesis in these unicellular photosynthetic eukaryotes suggests a deep evolutionary origin for these signaling molecules. researchgate.net While the precise functions of prostaglandins in microalgae are still being elucidated, their presence and release suggest they may act as intercellular signaling molecules, potentially influencing population dynamics in marine environments. researchgate.net In plants, related compounds derived from fatty acid oxidation, known as oxylipins, serve in defense and signaling, and a precursor similar to H1-isoprostane has been identified. researchgate.netresearchgate.net The existence of PGH1 and related structures across such diverse life forms underscores the fundamental importance of this class of lipid mediators in biology.

| Organism Group | Role of PGH1/Prostaglandin Pathway | Key Functions |

|---|---|---|

| Vertebrates (Mammals, Marine Vertebrates) | Conserved precursor to 1-series prostaglandins. ontosight.ainih.gov | Inflammation, immune response, reproduction, homeostasis. researchgate.netresearchgate.net |

| Microalgae (e.g., Diatoms) | Biosynthetic pathways for prostaglandins have been identified. researchgate.netresearchgate.net | Potential role in cell-to-cell signaling and plankton population dynamics. researchgate.net |

Advanced Research Methodologies for Prostaglandin H1 Investigation

Analytical Techniques for Identification and Quantification

The accurate detection and measurement of PGH1 and its derivatives in biological matrices are fundamental to elucidating their physiological and pathological roles. Given their low concentrations and short half-lives, highly sensitive and specific analytical methods are required. uab.edu

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) stands as a premier technique for prostaglandin (B15479496) analysis. This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and quantification of prostaglandins (B1171923) at very low concentrations. creative-proteomics.com LC-MS/MS is particularly advantageous for its ability to provide detailed structural information and to identify various prostaglandin metabolites, thereby enabling a comprehensive profiling of their biological pathways. creative-proteomics.comresearchgate.net

The versatility of LC-MS/MS allows for the analysis of a wide array of prostaglandins in complex biological samples. wipo.int For instance, a study on the diatom Thalassiosira rotula utilized LC-MS/MS to identify and quantify various prostaglandins, including PGE1 and PGD1, which are downstream metabolites of PGH1, in the culture medium. researchgate.net The development of robust LC-MS/MS methods is crucial for analyzing prostaglandin urinary metabolites, which serve as noninvasive biomarkers of in vivo prostaglandin production. nih.gov

Table 1: Applications of LC-MS in Prostaglandin Research

| Application | Description | Key Advantages |

|---|---|---|

| Metabolite Profiling | Identification and quantification of a wide range of prostaglandin metabolites in biological fluids and tissues. creative-proteomics.comresearchgate.net | High sensitivity, specificity, and ability to analyze complex mixtures. creative-proteomics.com |

| Structural Elucidation | Provides molecular weight and structural information of prostaglandins and their derivatives. creative-proteomics.com | Detailed characterization of novel or unexpected prostaglandin species. creative-proteomics.com |

| Biomarker Discovery | Analysis of prostaglandin profiles in disease states to identify potential diagnostic or prognostic markers. nih.gov | Non-invasive assessment of prostaglandin metabolism through urine analysis. nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantitative analysis of prostaglandins. It offers high specificity and sensitivity, making it suitable for measuring various prostaglandin types. creative-proteomics.comnih.gov However, a significant drawback of GC-MS for prostaglandin analysis is the requirement for sample derivatization to increase the volatility and thermal stability of the analytes. uab.edunih.gov This multi-step sample preparation can be complex and time-consuming. creative-proteomics.com

Despite this limitation, GC-MS has been successfully employed in various research contexts. For example, a simplified GC-negative ion chemical ionization-mass spectrometry (GC-NICI-MS) method was developed for the routine assay of prostaglandins in the supernatants of cultured human synoviocytes and chondrocytes. nih.gov This method allowed for the determination and quantification of prostaglandins produced at basal levels and after stimulation. nih.gov Predicted GC-MS spectra for PGH1, both non-derivatized and with trimethylsilyl (B98337) (TMS) derivatives, are available in databases, aiding in its identification. hmdb.ca

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of prostaglandins. creative-proteomics.comresearchgate.net It is known for its good sensitivity and specificity, though it may require specialized equipment and have longer analysis times compared to other methods. creative-proteomics.com HPLC systems can be coupled with various detectors, including ultraviolet (UV) and fluorescence detectors, to enhance detection capabilities.

For instance, prostaglandins can be detected by HPLC after conversion to p-(9-anthroyloxy)phenacyl esters, which are strongly UV absorbing and fluorescent. nih.gov This derivatization significantly lowers the detection limits, allowing for the measurement of picogram quantities of prostaglandins. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode used for prostaglandin analysis, often employing C18 columns. researchgate.netnih.gov The choice of mobile phase is critical for achieving optimal separation of different prostaglandin compounds. researchgate.net

Table 2: Comparison of HPLC Detection Methods for Prostaglandins

| Detection Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| UV/Vis Absorbance | Measures the absorption of UV or visible light by the analyte. researchgate.netnih.gov | Simple, robust, and widely applicable. | Lower sensitivity for compounds with weak chromophores. |

| Fluorescence | Detects compounds that fluoresce, either naturally or after derivatization. nih.gov | High sensitivity and selectivity. | Requires fluorescent analytes or derivatization steps. nih.gov |

| Mass Spectrometry (as in LC-MS) | Measures the mass-to-charge ratio of ionized analytes. creative-proteomics.com | Highest sensitivity, specificity, and provides structural information. creative-proteomics.com | Higher equipment cost and complexity. |

Enzyme-linked immunosorbent assays (ELISAs) are immunological assays that can be used for the quantification of prostaglandins in various biological samples. creative-proteomics.com ELISAs offer high sensitivity and are suitable for analyzing clinical samples. creative-proteomics.com However, a significant limitation of these assays is the potential for cross-reactivity with other structurally similar prostaglandins, which can lead to a lack of specificity. uab.edu Therefore, while useful for high-throughput screening, results from ELISAs should ideally be confirmed by a more specific method like mass spectrometry.

Various ELISA kits are commercially available for the measurement of different prostaglandins, such as Prostaglandin E2 (PGE2) and the stable metabolite of PGF2α, PGFM. researchgate.netbiozoomer.combiovalley.fr These kits typically employ a competitive assay format where the prostaglandin in the sample competes with a labeled prostaglandin for binding to a limited number of antibody sites. antibodies.com The amount of labeled prostaglandin bound is inversely proportional to the concentration of the prostaglandin in the sample.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

In Vitro and Ex Vivo Experimental Models

In vitro and ex vivo experimental models are indispensable tools for investigating the biosynthesis and signaling pathways of PGH1. These models allow researchers to study cellular and molecular mechanisms in a controlled environment, providing insights that are often difficult to obtain from in vivo studies. nih.gov

Cell culture systems are fundamental for studying the biosynthesis and signaling of prostaglandins. nih.gov Different cell lines can be used depending on the specific research question. For example, mouse hepatoma cells have been used in culture to demonstrate that PGH1 can induce aryl hydrocarbon receptor (AhR)-dependent reporter gene expression. sigmaaldrich.comhmdb.ca

Cell lines that express high levels of prostaglandin-H synthase (PHS), the enzyme responsible for converting fatty acids into PGH1 and PGH2, are particularly valuable models. nih.govnih.gov For instance, cell cultures derived from ram seminal vesicles, which express PHS but have low monooxygenase activity, have been used to study PHS-dependent metabolism. nih.gov Human lung adenocarcinoma A549 cells and HeLa cells are other examples of cell lines that express prostaglandin E synthase and have been used to study prostaglandin biosynthesis. pnas.org

The study of PGH1 signaling has also been advanced using cell culture. For example, HEK293 cells expressing the PGD2 receptor CRTH2 were used to show that PGH1 is an agonist of this receptor, increasing intracellular calcium levels and inducing receptor internalization. caymanchem.com Furthermore, cell culture models are crucial for investigating the interplay between different signaling pathways. For example, studies in human aortic smooth muscle cells have shown that histamine-evoked calcium release can be modulated by prostaglandins. researchgate.net Similarly, the synergistic effects of PGE2 and hypoxia on cell proliferation have been studied in endometrial adenocarcinoma cells. plos.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Prostaglandin H1 | PGH1 |

| Prostaglandin E1 | PGE1 |

| Prostaglandin D1 | PGD1 |

| Prostaglandin E2 | PGE2 |

| Prostaglandin F2α | PGF2α |

| 13,14-dihydro-15-keto-Prostaglandin F2α | PGFM |

| Prostaglandin H2 | PGH2 |

| Prostaglandin G1 | PGG1 |

| Trimethylsilyl | TMS |

| p-(9-anthroyloxy)phenacyl bromide | |

| Histamine (B1213489) | |

| Dihomo-γ-linolenic acid | DGLA |

| Arachidonic acid | AA |

| Thromboxane (B8750289) A2 | TXA2 |

| Leukotrienes | LTs |

| Lipoxins | LXs |

| Diethylstilbestrol | DES |

| Indomethacin | |

| Aspirin | |

| Quercetin | |

| Terfenadine | |

| Ro31-8220 | |

| Inositol (B14025) triphosphate | IP3 |

| Diacylglycerol | DAG |

| Carbachol | |

| Bradykinin | |

| Lysophosphatidic acid | |

| Molinate | |

| Testosterone | |

| Latanoprost | |

| Acetonitrile | |

| Methanol | |

| Ethanol | |

| Chloroform | |

| Hexane | |

| Tryptophan | |

| Heme | |

| Glutathione (B108866) | |

| Tetranor-PGEM | |

| Tetranor-PGDM | |

| 2,3-dinor-11β-PGF2α | |

| 12-HHT | |

| Caffeine | |

| 8-epi-prostaglandin F2α | 8-epi-PGF2α |

| 8-iso-prostaglandin E2 | 8-iso-PGE2 |

| 9α,11α-epidioxy-15S-hydroxy-prost-13E-en-1-oic acid | |

| 9-oxo-11α,15S-dihydroxy-(8β)-prosta-5Z,13E-dien-1-oic acid | |

| 9α,11α,15S-trihydroxy-(8β)-prosta-5Z,13E-dien-1-oic acid | |

| 9α,11α-epidioxy-15(S)-hydroperoxy-13-trans-prostenoic acid |

Isolated Enzyme Preparations for Mechanistic and Kinetic Studies

The study of this compound (PGH1) and its associated metabolic pathways heavily relies on the use of isolated enzyme preparations. This approach allows for detailed mechanistic and kinetic analyses of the enzymes responsible for its synthesis and subsequent conversion, free from the complexities of the cellular environment. PGH1 is an unstable intermediate produced from dihomo-γ-linolenic acid by the cyclooxygenase (COX) enzymes, PGHS-1 and PGHS-2. caymanchem.com These enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). uah.es

Kinetic studies using isolated enzymes are fundamental to understanding their efficiency and mechanism. For instance, the prostaglandin synthetase system can be resolved into its constituent oxygenase and isomerase components for detailed analysis. caymanchem.com Research has demonstrated that the cyclooxygenase enzyme undergoes irreversible self-deactivation during the catalytic process. researchgate.net This "suicide inactivation" is a key characteristic that has been extensively studied using isolated enzyme systems. researchgate.net

Furthermore, isolated enzyme preparations have been instrumental in characterizing the interactions of PGH1 with downstream enzymes. A notable example is the interaction with thromboxane A2 synthase. Studies using isolated enzyme preparations have shown that PGH1 acts as a suicide inhibitor of this enzyme. caymanchem.comsigmaaldrich.com This mechanism-based inactivation has been characterized in detail, revealing important aspects of the enzyme's active site and catalytic cycle. caymanchem.comsigmaaldrich.com

Detailed kinetic parameters for the enzymes that synthesize PGH1, namely PGHS-1 and PGHS-2, have been determined through these methods. While the data often pertains to the conversion of the more common substrate, arachidonic acid (which produces PGH2), the fundamental kinetic properties are comparable.

Table 1: Comparative Kinetic Properties of Ovine PGHS Isozymes

| Parameter | ovine PGHS-1 | ovine PGHS-2 |

|---|---|---|

| Km for Arachidonic Acid (μM) | 8.3 ± 0.2 | 2.1 ± 0.2 |

Data sourced from studies on purified enzymes, highlighting the different substrate affinities of the two isoforms. nih.gov

Molecular Biology and Biochemical Approaches

Gene Expression Analysis of Related Enzymes and Receptors

Understanding the regulation of PGH1 synthesis and signaling requires analysis of the gene expression patterns of the relevant enzymes and receptors. The key enzymes in the PGH1 pathway are the prostaglandin-endoperoxide synthases, PTGS1 (COX-1) and PTGS2 (COX-2). nih.gov PTGS1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas PTGS2 is an inducible isozyme, with its expression being regulated by specific stimulatory events like inflammation. nih.govnih.gov

Gene expression studies, often using methods like RT-PCR and Northern blotting, have revealed significant differences in the expression of these genes across various tissues and physiological conditions. For example, studies on human adipose tissue have shown depot-specific differences in the release of prostaglandins and the expression of related enzymes. nih.gov Cells from omental fat release more prostaglandins than those from subcutaneous depots, and the expression of enzymes like COX-1 and COX-2 is modulated during adipocyte differentiation. nih.gov

The expression of downstream enzymes, such as prostaglandin E synthase, is also tightly regulated and can be induced by inflammatory stimuli like IL-1β, often in coordination with PTGS2. pnas.org Analysis of mRNA distribution shows high expression of PGE synthase in certain cancer cell lines and intermediate expression in tissues like the placenta and prostate. pnas.org Furthermore, PGH1 itself is an agonist for the PGD2 receptor CRTH2 (also known as DP2), and understanding the expression of this receptor is key to elucidating the signaling roles of PGH1. caymanchem.com

Table 2: Tissue Distribution of Human Prostaglandin E Synthase mRNA

| Tissue/Cell Line | Expression Level |

|---|---|

| A549 Cancer Cell Line | High |

| HeLa Cancer Cell Line | High |

| Placenta | Intermediate |

| Prostate | Intermediate |

| Testis | Intermediate |

| Mammary Gland | Intermediate |

| Bladder | Intermediate |

This table summarizes the relative expression levels of PGE synthase, an enzyme that metabolizes prostaglandin H compounds, in various human tissues and cell lines. pnas.org

Protein Purification and Characterization Techniques

The purification of enzymes involved in the PGH1 pathway is a critical step for their detailed biochemical and structural characterization. colby.edu Given that these enzymes are often membrane-associated and present in low quantities, purification typically requires a multi-step strategy. nih.govcolby.edu

Commonly employed techniques include anion-exchange chromatography, size-exclusion chromatography, and affinity chromatography. nih.gov For example, PGHS-2 has been successfully purified in multimilligram quantities from sheep placental cotyledons using a combination of these methods. nih.gov Similarly, a novel isoform of prostaglandin endoperoxide synthase was purified from rat preovulatory follicles using anionic exchange chromatography. researchgate.net

Recombinant protein technology has also been a powerful tool. Human PGHS-2 has been expressed in systems like Pichia pastoris with a histidine tag, which greatly facilitates purification using Ni-affinity chromatography followed by anion exchange chromatography. nih.gov The characterization of the purified protein involves several techniques:

SDS-PAGE: To determine the molecular weight and purity of the enzyme. researchgate.net

Immunoblotting: To confirm the identity of the protein using specific antibodies. nih.govresearchgate.net

Amino Acid Sequencing: To verify the protein's identity and check for post-translational modifications. nih.govresearchgate.net

Enzyme Assays: To measure the catalytic activity and determine kinetic parameters like Km and kcat. nih.gov

These purification and characterization techniques provide the highly pure and active enzyme preparations necessary for mechanistic studies and structural biology. scribd.com

Site-Directed Mutagenesis for Structure-Function Relationship Elucidation

Site-directed mutagenesis is a powerful molecular biology technique used to make specific changes to the DNA sequence of a gene, resulting in targeted modifications of the protein sequence. nih.govnih.gov This method is invaluable for investigating the structure-function relationships of enzymes, including those in the PGH1 pathway. neb.comblackwellpublishing.com By altering specific amino acid residues, researchers can identify those critical for substrate binding, catalysis, and protein stability. nih.gov

This technique involves using a synthetic oligonucleotide primer containing the desired mutation to synthesize a new copy of a plasmid containing the gene of interest. nih.gov The result is a modified protein whose properties can be compared to the wild-type version.

In the context of prostaglandin metabolism, site-directed mutagenesis has been used to probe the active sites of related enzymes. For instance, in studies of human prostaglandin reductase 1 (PTGR1), which metabolizes similar compounds, site-directed mutagenesis was used to create mutants like Arg56Ala, Tyr245Phe, and Tyr273Phe. tdx.cat Kinetic analysis of these mutants revealed that while Arg56 is crucial for interacting with the prostaglandin's carboxyl group, Tyr245 and Tyr273 are not the primary proton donors in the catalytic mechanism, contrary to what docking models initially suggested. tdx.cat This highlights how mutagenesis provides experimental evidence to test and refine hypotheses generated from structural and computational models.

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations of this compound Interactions

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are increasingly used to investigate protein-ligand interactions at an atomic level. acs.org These approaches are particularly useful for studying the interactions of unstable molecules like PGH1 with their target enzymes.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. rdd.edu.iq For the PGH1 pathway, docking studies have been extensively used to understand how substrates and inhibitors bind to the active sites of COX-1 and COX-2. uah.esrdd.edu.iq These simulations can identify key amino acid residues involved in binding, which can then be experimentally validated using techniques like site-directed mutagenesis. uah.es

Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of protein-ligand complexes over time. nih.gov An MD simulation calculates the motion of atoms in the system, allowing researchers to assess the stability of a docked conformation and observe conformational changes in both the protein and the ligand. uah.esnih.gov For example, MD simulations have been used to assess the stability of NSAIDs like nimesulide (B1678887) within the COX-2 active site. uah.es These simulations can reveal how subtle differences in the enzyme structure, such as the substitution of isoleucine in COX-1 with a smaller valine in COX-2, are exploited by selective inhibitors. uah.es Such studies are crucial for the rational design of new and more specific drugs targeting these enzymes. rsc.org While direct simulations of PGH1 are complex due to its instability, these computational approaches provide a powerful framework for understanding how it and its precursors are recognized and processed by the relevant enzymes.

Protein Crystallography and NMR Spectroscopy (for Enzyme/Receptor Complexes)

Understanding the transient and highly reactive nature of this compound necessitates advanced structural biology techniques to elucidate its interactions with the enzymes that catalyze its formation and subsequent conversion. Protein X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are principal methods for providing atomic-level details of these enzyme-substrate complexes.

The primary enzymes that interact with PGH1 are part of the prostaglandin H synthase (PGHS) family, also known as cyclooxygenases (COX), and the downstream isomerases and synthases that convert PGH1 into other bioactive prostanoids. For instance, human platelet thromboxane synthase is responsible for converting PGH1 into a C17 heptadecanoic acid and malondialdehyde. nih.gov In contrast, prostacyclin synthase metabolizes PGH1 differently, yielding a C17 hydroxy acid and malondialdehyde. nih.gov

Protein X-ray Crystallography has been instrumental in revealing the architecture of these enzymes. While a crystal structure of PGH1 itself complexed with an enzyme is challenging due to its instability, structures of the enzymes in apo form or with more stable substrate analogs have provided a framework for understanding PGH1 binding. For example, the crystal structure of prostaglandin H2 synthase-1 (PGHS-1) was determined, showing a homodimeric enzyme with each monomer containing a cyclooxygenase and a peroxidase active site. acs.orgnih.gov These structures reveal a long, hydrophobic channel leading to the cyclooxygenase active site where the substrate binds. nih.gov Molecular docking studies, informed by these crystal structures, can then model the precise binding orientation of PGH1 within the active site, predicting key interactions with amino acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy complements crystallography by providing data on the dynamics of enzyme-substrate interactions in solution. While direct NMR analysis of a PGH1-enzyme complex is difficult, NMR has been used extensively to study the products of prostaglandin metabolism and the interactions of similar, more stable prostaglandins with their enzymes. tdx.catresearchgate.net For example, 1H and 13C NMR spectroscopy have been successfully used to identify the diastereoisomeric products of other prostaglandin substrates when acted upon by enzymes like prostaglandin reductase 1 (PTGR1). tdx.cat Techniques like Saturation Transfer Difference (STD)-NMR can map the specific parts of a ligand that are in close contact with a protein, allowing for epitope mapping of the binding interaction. researchgate.net These approaches can be applied to understand how PGH1 or its analogs fit into and are oriented within the catalytic sites of enzymes like thromboxane synthase.

| Technique | Enzyme Target | Key Findings & Insights | Reference |

|---|---|---|---|

| X-ray Crystallography | Prostaglandin H Synthase-1 (PGHS-1/COX-1) | Revealed homodimeric structure with distinct cyclooxygenase and peroxidase sites; identified a hydrophobic channel for substrate binding. | acs.orgnih.gov |

| NMR Spectroscopy | Prostaglandin Reductase 1 (PTGR1) | Used 1H and 13C NMR to identify the chemical structure of reaction products, demonstrating the utility for analyzing enzyme outputs. | tdx.cat |

| X-ray Crystallography | Prostaglandin F Synthase | High-resolution crystal structures solved with and without the NADP cofactor, providing insight into cofactor and substrate binding sites. | nih.gov |

Isotope Labeling and Tracing Techniques for Metabolic Flux Studies

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. When applied to the prostaglandin pathway, it can elucidate the flow of precursors into PGH1 and its subsequent distribution into various downstream metabolites. Isotope labeling and tracing are central to these investigations. slideshare.net

In this approach, a precursor molecule is synthesized with one or more atoms replaced by a stable or radioactive isotope (e.g., ¹³C, ²H, ¹⁴C). This "labeled" compound is introduced into a cellular or tissue system. As the precursor is metabolized, the isotope is incorporated into downstream products, including PGH1 and its derivatives. slideshare.net By tracking the distribution and incorporation of the isotope over time using techniques like mass spectrometry (MS) or NMR, researchers can map the flow of metabolites and determine the relative activities of different enzymatic pathways. ethz.ch

For instance, studies on the biosynthesis of prostacyclin and thromboxane A2 from the closely related Prostaglandin H2 (PGH2) have utilized deuterium-labeled ([²H]) PGH2. nih.gov These experiments revealed that during the conversion to thromboxane A2, all deuterium (B1214612) labels were retained, whereas the formation of prostacyclin involved the loss of a deuterium atom. nih.gov Such studies provide a direct precedent for how isotope labeling can be used to investigate the specific chemical mechanisms of enzymes that act on PGH1.

Modern metabolomics platforms, which use high-resolution liquid chromatography-mass spectrometry (LC-MS), can perform untargeted analysis to identify and quantify a wide range of metabolites simultaneously. frontiersin.org In one study, this compound was identified as a perturbed metabolite in human serum following the administration of metformin (B114582), demonstrating that these sensitive techniques can trace changes in PGH1 levels in complex biological samples. frontiersin.org By combining stable isotope tracers with advanced LC-MS, it is possible to conduct ¹³C-Metabolic Flux Analysis (¹³C-MFA), which provides a quantitative map of the metabolic network, identifying potential bottlenecks or key regulatory points in the PGH1 pathway. ethz.ch

| Isotope Used | Precursor/Substrate | Metabolic Pathway Investigated | Key Findings | Reference |

|---|---|---|---|---|

| Deuterium (²H) | Prostaglandin H2 (PGH2) | Thromboxane and Prostacyclin Biosynthesis | Demonstrated differential mechanisms of conversion by thromboxane synthase and prostacyclin synthase through tracking label retention and loss. | nih.gov |

| Carbon-13 (¹³C) | General Carbon Sources (e.g., Glucose) | General Metabolic Flux Analysis (MFA) | Stable isotopes are used to measure in vivo reaction rates by tracking the propagation of ¹³C through metabolic pathways. | ethz.ch |

| Not Applicable (Untargeted) | Endogenous Metabolites | Metabolomics Analysis | Identified this compound as a metabolite affected by metformin administration in healthy subjects, showing the traceability of PGH1. | frontiersin.org |

Future Directions and Emerging Research Avenues for Prostaglandin H1

Elucidation of Novel Enzymatic Pathways and Regulators of Prostaglandin (B15479496) H1 Metabolism

The canonical pathway for PGH1 metabolism involves its synthesis from dihomo-γ-linolenic acid (DGLA) by cyclooxygenase (COX) enzymes (both COX-1 and COX-2) and its subsequent conversion to various bioactive lipids by specific synthases. The enzyme prostaglandin H synthase (PGHS) exhibits two distinct activities: a cyclooxygenase activity that synthesizes prostaglandin G1 (PGG1) from DGLA, and a peroxidase activity that converts PGG1 to PGH1. researchgate.netresearchgate.net This conversion is dependent on the presence of heme and is stimulated by aromatic compounds such as tryptophan. researchgate.netresearchgate.net

Future research is necessary to uncover alternative metabolic routes and regulatory mechanisms. While PGH1 is a known precursor to Prostaglandin E1 (PGE1) and Thromboxane (B8750289) A1 (TXA1), the full spectrum of its metabolic fate is not completely understood. Research into the metabolism of the structurally similar PGH2 has identified roles for enzymes like Cytochrome P450s. For instance, Cytochrome P450 family 4 subfamily F polypeptide 12 (CYP4F12) has been noted to metabolize PGH2, suggesting that similar enzymes could act on PGH1, potentially leading to novel, uncharacterized metabolites. bio-rad.com

Emerging avenues of investigation should focus on:

Non-canonical enzymatic conversions: Investigating the potential for other enzyme families, such as cytochrome P450s or lipoxygenases, to utilize PGH1 as a substrate, which could generate novel lipid mediators with distinct biological activities.

Non-enzymatic transformations: Characterizing the spontaneous, non-enzymatic rearrangement and degradation products of PGH1 under various physiological conditions, as this highly unstable molecule may isomerize into bioactive compounds without enzymatic catalysis.

Regulatory factors: Identifying novel regulators of PGH1 metabolism beyond the expression and activity of COX enzymes. This includes exploring the role of substrate availability (DGLA), the influence of cellular redox state on PGHS peroxidase activity, and the impact of post-translational modifications of metabolic enzymes. nih.gov

Table 1: Key Enzymes in the Known Metabolic Pathway of Prostaglandin H1

| Enzyme/Protein | Precursor | Product(s) | Function/Role |

| Cyclooxygenase-1 & 2 (COX-1/2) | Dihomo-γ-linolenic acid (DGLA) | Prostaglandin G1 (PGG1) | Oxygenation of DGLA |

| Prostaglandin H Synthase (Peroxidase activity) | Prostaglandin G1 (PGG1) | This compound (PGH1) | Reduction of PGG1 to PGH1 researchgate.netresearchgate.net |

| PGE Synthase | This compound (PGH1) | Prostaglandin E1 (PGE1) | Isomerization of the endoperoxide |

| Thromboxane Synthase | This compound (PGH1) | Thromboxane A1 (TXA1) | Isomerization of the endoperoxide |

Complex Interplay with Other Lipid Signaling Networks in Biological Systems

This compound does not function in isolation; it is part of a highly integrated network of lipid signaling. The 1-series prostaglandins (B1171923) and thromboxanes derived from PGH1 can exert effects that modulate or counteract the activities of mediators from the 2-series (derived from arachidonic acid) and 3-series (derived from eicosapentaenoic acid). For example, the PGH1-derived cyclopentenone prostaglandin PGA1 is a potent inhibitor of NF-κB activation, a central pathway in inflammation that is often activated by 2-series prostaglandins. frontiersin.org

Future research must aim to delineate the intricate cross-talk between the PGH1 pathway and other signaling cascades. This includes interactions with:

Other Eicosanoid Pathways: Investigating the competitive and synergistic interactions between PGH1-derived products and those from the lipoxygenase (leukotrienes) and other cyclooxygenase pathways. This involves understanding how the balance between these pathways influences the net cellular and tissue response during inflammation and its resolution.

Specialized Pro-Resolving Mediators (SPMs): Exploring the potential for PGH1 or its metabolites to influence the biosynthesis or signaling of SPMs like resolvins, protectins, and maresins, which are critical for actively resolving inflammation.

Non-Lipid Signaling Systems: Further exploring the interplay with other signaling molecules. There is evidence of significant interaction between prostaglandin pathways and the nitric oxide (NO) and histamine (B1213489) signaling systems. researchgate.netnih.gov For instance, histamine can modulate prostaglandin synthesis, and vice versa, creating complex feedback loops that regulate processes like vascular permeability and immune cell activation. physoc.orgnih.govall-imm.com Understanding how PGH1-specific pathways are integrated into this broader network is a key area for future study.

Technological Advancements in this compound Analysis and Detection

A major challenge in studying PGH1 is its inherent chemical instability and low endogenous concentration. This necessitates highly sensitive and specific analytical methods. Current approaches for prostaglandin analysis often rely on mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC). creative-proteomics.commetwarebio.com

Future progress in this field will depend on the development and application of more advanced analytical technologies. Key areas for advancement include:

Enhanced Mass Spectrometry Techniques: Improving LC-MS/MS methods to achieve lower limits of detection and quantification for PGH1 and its unique metabolites. The use of techniques like silver cationization in MS can enhance sensitivity and aid in the differentiation of prostaglandin isomers. diva-portal.org

Spatially Resolved Analysis: Applying mass spectrometry imaging (MSI) to visualize the distribution of PGH1 and its downstream products directly in tissue sections. diva-portal.org This would provide crucial information about the localized synthesis and signaling of these mediators in their native biological context.